α2-Adrenoceptor Subtype Affinity: Subnanomolar Kd vs. Atipamezole Ki
RS-79948-197 demonstrates subnanomolar equilibrium dissociation constants (Kd) for rat α2B (0.18 nM) and α2C (0.19 nM) adrenoceptors, with slightly lower affinity for α2A (0.42 nM). Against human α2-subtypes, Kd values are 0.46 nM (α2B), 0.77 nM (α2C), and 0.60 nM (α2A) . In contrast, the selective α2-antagonist atipamezole exhibits inhibition constants (Ki) of 1.86 nM for α2A, approximately 4- to 10-fold lower affinity than RS-79948-197 across α2-subtypes, with substantially weaker binding to α2B (Ki ≈ 1950 nM) . This differential affinity profile directly impacts the concentration required for receptor occupancy in functional assays and in vivo studies.
| Evidence Dimension | Equilibrium dissociation/inhibition constant (Kd/Ki) for α2-adrenoceptor subtypes |
|---|---|
| Target Compound Data | Rat: α2B Kd = 0.18 nM, α2C Kd = 0.19 nM, α2A Kd = 0.42 nM; Human: α2B Kd = 0.46 nM, α2C Kd = 0.77 nM, α2A Kd = 0.60 nM |
| Comparator Or Baseline | Atipamezole: α2A Ki = 1.86 nM, α2B Ki ≈ 1950 nM |
| Quantified Difference | RS-79948-197 exhibits 4.4-fold to 10.3-fold higher affinity for α2A than atipamezole, and >10,000-fold higher affinity for α2B |
| Conditions | Radioligand binding assays using [3H]RS-79948-197 or [3H]RX821002 on rat cortical membranes and recombinant human α2-adrenoceptors |
Why This Matters
Higher affinity reduces the compound quantity required for receptor saturation in functional assays, lowering per-experiment cost and minimizing off-target effects at higher concentrations.
